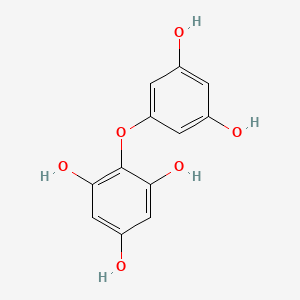

Diphlorethol

Description

Contextualization within Marine Natural Products Chemistry

The marine environment is a vast reservoir of unique and structurally diverse chemical compounds, many of which are not found in terrestrial ecosystems. researchgate.netgeomar.de Marine natural products chemistry is the field dedicated to the isolation, structure elucidation, and characterization of these specialized metabolites from organisms like algae, sponges, and marine microorganisms. geomar.denih.gov These compounds, shaped by the evolutionary pressures of their specific marine habitats, often possess potent biological activities, making them a focal point for drug discovery and biotechnological applications. geomar.demedipol.edu.tr

Within this broad field, phlorotannins represent a significant and exclusive class of polyphenolic compounds synthesized primarily by brown algae (Phaeophyceae). encyclopedia.pubwikipedia.orgtandfonline.com Unlike the more common tannins found in terrestrial plants, phlorotannins are polymers of phloroglucinol (B13840) (1,3,5-trihydroxybenzene). wikipedia.orgjabonline.in These compounds play crucial physiological and ecological roles for the algae, including structural support for the cell wall and defense against herbivores and UV radiation. wikipedia.org Diphlorethol, a specific phlorotannin, is a notable example of the chemical diversity found within this class and has been isolated from various brown algae species. wikipedia.org Its study contributes to the broader understanding of marine chemical ecology and the potential for developing new therapeutic agents from marine sources. geomar.demedipol.edu.tr

Overview of Phlorotannin Structural Classes Relevant to this compound

Phlorotannins are classified based on the nature of the linkages connecting the constituent phloroglucinol units. This structural variation leads to a wide array of compounds with molecular weights ranging from 126 Da to over 650 kDa. encyclopedia.pubwikipedia.org The primary structural classes are defined by the type of bond formed during the polymerization of phloroglucinol monomers. oup.com

This compound belongs to the phlorethols subclass. This group is characterized by having its phloroglucinol units connected exclusively by aryl-ether (C-O-C) bonds. encyclopedia.pubwikipedia.orgoup.com Other major classes include:

Fucols: Monomeric units are linked solely by phenyl (C-C) bonds. encyclopedia.puboup.com

Fucophlorethols: Contain a mix of both ether and phenyl linkages. encyclopedia.puboup.com

Fuhalols: A specific type of ether-linked phlorotannin that possesses one or more additional hydroxyl groups. encyclopedia.pubwikipedia.org

Eckols and Carmalols: Characterized by a dibenzodioxin linkage. encyclopedia.pubnih.gov

The structural classification of these compounds is critical as the type of linkage and the degree of polymerization significantly influence their biological properties. jabonline.in this compound, as a dimer of two phloroglucinol units joined by an ether linkage, represents a fundamental structure within the phlorethol class. wikipedia.org

Table 1: Major Structural Classes of Phlorotannins

| Class | Linkage Type(s) | Relevance to this compound |

|---|---|---|

| Phlorethols | Aryl-ether (C-O-C) only | This compound is a member of this class. wikipedia.org |

| Fucols | Phenyl (C-C) only | Represents a different primary linkage type. encyclopedia.puboup.com |

| Fucophlorethols | Aryl-ether and Phenyl | Compounds in this class, like fucothis compound, are derivatives that combine this compound structures with other units. oup.comscispace.com |

| Eckols/Carmalols | Dibenzodioxin | Represents a more complex linkage not found in simple phlorethols like this compound. encyclopedia.pubnih.gov |

| Fuhalols | Aryl-ether with extra -OH groups | Structurally related to phlorethols but with additional hydroxylation. encyclopedia.pubwikipedia.org |

Historical Trajectory of this compound Investigations

The investigation of phlorotannins began in the 1970s, when phenolic compounds with tannin-like properties were first reported in brown algae. oup.com These substances were initially referred to as "phaeophyta tannins" or "polyphloroglucinols". oup.com Early research focused on their ability to precipitate proteins, a classic characteristic of tannins. wikipedia.org

The specific compound This compound was identified as a constituent of the brown alga Cystophora retroflexa. wikipedia.org Its structure, consisting of two phloroglucinol units connected by an ether bond, was elucidated through spectroscopic analysis. wikipedia.orgnih.gov Further studies identified this compound and related structures, such as triphlorethols, in other brown algae, including species from the order Fucales like Himanthalia siliquosa. nih.govresearchgate.net

A significant area of subsequent research has been the identification of more complex phlorotannins that incorporate the this compound structure. For instance, fucodiphlorethols , which are composed of a this compound unit linked to other phloroglucinol oligomers, have been isolated from algae such as Ecklonia cava. scispace.comresearchgate.net The isolation and characterization of fucothis compound G in 2007 from E. cava collected off Jeju Island, Korea, highlighted the ongoing discovery of new, complex derivatives built upon the basic this compound framework. scispace.comscribd.com These investigations rely heavily on advanced chromatographic and spectroscopic techniques, such as HPLC, Mass Spectrometry, and NMR, to separate and identify these intricate molecules from complex algal extracts. nih.govnih.gov

Table 2: Timeline of Key this compound-Related Research Events

| Year (Approx.) | Key Finding/Event | Source Algae Example | Significance |

|---|---|---|---|

| 1970s | Initial reports on "phaeophyta tannins" (phlorotannins) from brown algae. oup.com | General brown algae | Established a new class of marine natural products. |

| 1999 | Report on phlorethols, including this compound, from Cystophora retroflexa. wikipedia.org | Cystophora retroflexa | Characterized this compound within the phlorethol subclass. |

| 2007 | Isolation and structural identification of fucothis compound G. scispace.comscribd.com | Ecklonia cava | Demonstrated the existence of complex phlorotannins derived from a this compound unit. |

| Ongoing | Identification of this compound and its derivatives in various species using advanced analytical methods. researchgate.netnih.govresearchgate.net | Himanthalia siliquosa | Broadens the known distribution and structural diversity of this compound-containing compounds. |

Structure

3D Structure

Properties

CAS No. |

61237-21-6 |

|---|---|

Molecular Formula |

C12H10O6 |

Molecular Weight |

250.20 g/mol |

IUPAC Name |

2-(3,5-dihydroxyphenoxy)benzene-1,3,5-triol |

InChI |

InChI=1S/C12H10O6/c13-6-1-7(14)3-9(2-6)18-12-10(16)4-8(15)5-11(12)17/h1-5,13-17H |

InChI Key |

RUMGQPPKMHUYEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C=C2O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biodiversity Studies of Diphlorethol

Distribution in Brown Algae Species (Phaeophyceae)

Diphlorethol is not uniformly present across all brown algae; its occurrence is specific to certain orders and genera. The highest concentrations of phlorotannins are generally reported in species belonging to the order Fucales. nih.gov

Genus-Specific Presence of this compound

Research has identified this compound in various genera of brown algae. For instance, it has been isolated from Cystoseira tamariscifolia, where its chemical structure was first elucidated. mdpi.com It has also been identified in species of the genus Scytothamnus, such as Scytothamnus australis. researchgate.netwikipedia.org Studies on the Fucaceae family have also indicated the presence of this compound. nih.gov In some cases, this compound is found alongside other phlorotannins like fucols and fucophlorethols. researchgate.net

Interspecies Variability in this compound Content

The content of this compound and other phlorotannins exhibits significant variation among different species of brown algae. nih.govresearchgate.net This variability is influenced by the species' morphology, life cycle, and position in the intertidal zone. researchgate.net For example, a study of seven Fucale species, including Pelvetia canaliculata, Fucus spiralis, and Fucus serratus, revealed that species in the mid-tide zone, like Ascophyllum nodosum and Fucus vesiculosus, had the highest phenolic content. mdpi.comnih.gov In contrast, species in the lower and upper intertidal zones showed lower levels. mdpi.comnih.gov

The following table illustrates the variability in phlorotannin content across different brown algae species.

| Species | Family | Order | Phlorotannin Content (% Dry Weight) |

| Ascophyllum nodosum | Fucaceae | Fucales | ~5.8% |

| Fucus vesiculosus | Fucaceae | Fucales | ~5.8% |

| Fucus serratus | Fucaceae | Fucales | 4.3% |

| Fucus spiralis | Fucaceae | Fucales | 3.9% |

| Pelvetia canaliculata | Fucaceae | Fucales | 3.4% |

Data sourced from Connan et al. (2004). nih.gov

Environmental and Biological Factors Influencing this compound Accumulation

The production and accumulation of this compound are not static but are dynamically influenced by a range of environmental and biological factors. researchgate.netmdpi.com These factors can trigger physiological responses in the algae, leading to changes in their biochemical composition. frontiersin.org

Seasonal Dynamics of this compound Levels

The concentration of phlorotannins, including this compound, often exhibits clear seasonal patterns. mdpi.commdpi.com Most studies suggest that the production of these compounds is highest during the summer months, which corresponds to the period of greatest sun exposure. nih.govresearchgate.net This seasonality aligns with the proposed photoprotective role of phlorotannins. nih.govresearchgate.net For instance, research on Bifurcaria bifurcata and Sargassum muticum showed a significant increase in phenolic content during the summer. researchgate.net The dynamics of this compound can also be observed during the early developmental stages of the alga, with concentrations fluctuating significantly in zygotes and embryos. tandfonline.com

Abiotic Stress Responses and Adaptations

Brown algae are subjected to various abiotic stressors in their intertidal habitat, which can influence this compound production. nih.govresearchgate.net These stressors include:

UV Radiation: Increased exposure to UV radiation is a significant factor that can lead to a higher concentration of phlorotannins. researchgate.netbiopol.is Studies have shown that a 50% increase in UV radiation can result in a 30% increase in the phlorotannin content of Ascophyllum nodosum. researchgate.net This supports the role of these compounds as a defense mechanism against harmful UV rays. biopol.is

Temperature and Light Intensity: Fluctuations in water temperature and light intensity also impact phlorotannin levels. nih.govresearchgate.net Higher light intensity, particularly during summer, is often correlated with increased phlorotannin production. nih.gov

Salinity and Nutrients: Changes in salinity and the availability of nutrients in the seawater can affect the metabolic processes of algae, including the synthesis of secondary metabolites like this compound. utupub.fimdpi.combiopol.is

Geographic Location: Phlorotannin content can also vary based on the geographic location of the algae. biopol.istandfonline.com Algae from higher latitudes, which experience different environmental conditions, may produce phlorotannins in different quantities compared to those in lower latitudes. tandfonline.com

The following table summarizes the impact of various abiotic stressors on phlorotannin accumulation.

| Abiotic Stressor | Effect on Phlorotannin Accumulation |

| Increased UV Radiation | Increase |

| High Light Intensity | Increase |

| High Temperature | Increase |

| Fluctuating Salinity | Variable |

| Nutrient Availability | Variable |

Ecological Roles in Algal Defense Mechanisms

This compound and other phlorotannins play a crucial role in the ecological defense mechanisms of brown algae. nih.govd-nb.info These compounds are considered secondary metabolites that help protect the algae from various biotic and abiotic threats. d-nb.inforesearchgate.net Their functions include:

Herbivore Deterrence: Phlorotannins can act as a deterrent to herbivores, protecting the algae from being eaten. biopol.isresearchgate.net

Antibacterial and Antifouling Properties: These compounds have been shown to possess antibacterial properties and can prevent the settlement of other organisms on the algal surface. nih.govresearchgate.net

Structural Support: Phlorotannins are integral components of the brown algal cell wall, contributing to its structural integrity. nih.govbiopol.is They are involved in the early development of the zygote and the formation of cell walls. researchgate.netbiopol.is

Protection against Pathogens: The production of secondary metabolites is a key defense strategy against pathogens. nih.gov

Biosynthetic Pathways and Regulation of Diphlorethol

Phloroglucinol (B13840) as a Monomeric Precursor in Phlorotannin Biosynthesis

Phlorotannins, including diphlorethol, are polymers constructed from phloroglucinol (1,3,5-trihydroxybenzene) monomer units. nih.gov This foundational molecule serves as the essential building block for the diverse array of phlorotannin structures found in brown algae. nih.govnih.gov The biosynthesis of these complex polyphenols is thought to commence with the production of phloroglucinol. tandfonline.comwhiterose.ac.uk The subsequent polymerization of these monomers, through various linkages, gives rise to the vast structural diversity observed in phlorotannins. nih.govencyclopedia.pub

Proposed Biosynthetic Routes for Phlorotannins

The precise biosynthetic route for phlorotannins has been a subject of scientific investigation, with several pathways being proposed. These include the acetate-malonate pathway, the shikimic acid pathway, and the phenylpropanoid pathway. nih.govresearchgate.net

Acetate-Malonate Pathway Involvement (Polyketide Synthase Pathway)

The most widely accepted and supported route for phloroglucinol biosynthesis is the acetate-malonate pathway, also known as the polyketide synthase (PKS) pathway. tandfonline.comencyclopedia.pub This pathway involves the condensation of acetate (B1210297) and malonate units, a process catalyzed by a type III polyketide synthase (PKS III). tandfonline.comnih.gov

The process begins with the conversion of acetyl-CoA to malonyl-CoA. encyclopedia.pubresearchgate.net The PKS III enzyme then catalyzes the sequential condensation of these units to form a polyketide chain. nih.govresearchgate.net This chain undergoes an intramolecular cyclization, specifically a Claisen-type cyclization, to form a hexacyclic triketide. tandfonline.comencyclopedia.pub This intermediate is unstable and subsequently undergoes tautomerization and aromatization to produce the thermodynamically stable phloroglucinol. tandfonline.comencyclopedia.pub

A significant breakthrough in understanding this pathway came from the identification and characterization of PKS1, a type III polyketide synthase in the brown alga Ectocarpus siliculosus. nih.gov Studies have shown that this enzyme directly synthesizes phloroglucinol from malonyl-CoA, providing strong evidence for the central role of the PKS pathway in phlorotannin biosynthesis. nih.govnih.gov In fact, research on E. siliculosus has revealed a positive correlation between the expression level of the PKS III gene and the cellular content of phloroglucinol. nih.gov

Consideration of Shikimic Acid Pathway Contributions

The shikimic acid pathway is another major route for the biosynthesis of aromatic compounds in plants and microorganisms. nih.govnih.gov This pathway is responsible for the production of aromatic amino acids such as phenylalanine and tyrosine. slideshare.net While it has been proposed as a potential contributor to phlorotannin biosynthesis, there is limited direct evidence to support its significant involvement. nih.govtandfonline.com Some researchers suggest that the shikimic acid pathway is more likely responsible for the synthesis of other types of tannins, such as condensed and hydrolyzable tannins, rather than phlorotannins. tandfonline.com In higher plants, the shikimate pathway is a precursor to the phenylpropanoid pathway, which leads to a wide array of phenolic compounds. nih.govfrontiersin.org

Exploration of Phenylpropanoid Pathway Relevance

The phenylpropanoid pathway is a key metabolic route in terrestrial plants for the synthesis of a variety of phenolic compounds, including flavonoids and lignins. mdpi.com This pathway starts with the deamination of L-phenylalanine. frontiersin.org While its relevance to phlorotannin biosynthesis in brown algae has been considered, experimental investigations have not yielded successful evidence of its direct involvement. nih.gov Similar to the shikimic acid pathway, the phenylpropanoid pathway is more commonly associated with the production of other classes of polyphenols in terrestrial organisms. tandfonline.comresearchgate.net

Enzymatic Mechanisms in this compound Polymerization

Once phloroglucinol monomers are synthesized, they undergo polymerization to form this compound and other phlorotannins. This process is driven by enzymatic mechanisms, primarily through oxidative coupling.

Role of Oxidative Coupling in Phlorotannin Formation

The polymerization of phloroglucinol into complex structures like this compound occurs through oxidative coupling reactions. tandfonline.comencyclopedia.pub This process involves the formation of C-C and/or C-O-C linkages between the phloroglucinol units. encyclopedia.pubmdpi.com These reactions are catalyzed by enzymes such as peroxidases, particularly vanadium-dependent haloperoxidases (V-HPOs), and phenoloxidases. tandfonline.comwhiterose.ac.uk

These enzymes facilitate the dehydrogenation of hydrogen atoms from the hydroxyl groups of phloroglucinol, creating phenoxyl radicals. tandfonline.com These highly reactive radicals can then couple, leading to the formation of dimers and higher-order polymers. tandfonline.com The diversity in the types of linkages (ether or phenyl bonds) contributes to the vast structural variety seen among different classes of phlorotannins, including phlorethols (ether linkages), fucols (phenyl linkages), and fucophlorethols (both ether and phenyl linkages). encyclopedia.pubmdpi.com The formation of this compound, a phlorethol, specifically involves the creation of ether linkages between phloroglucinol units.

Research on the early embryogenesis of the brown alga Fucus vesiculosus has shown a decrease in phloroglucinol content corresponding with an increase in the content of dimers like difucol (B13421466) and this compound, suggesting the active polymerization of the monomer into these larger structures. tandfonline.com This process is accompanied by an increase in V-HPO activity, highlighting the crucial role of this enzyme in the oxidative cross-linking of phlorotannins. tandfonline.com

Vanadium-Dependent Haloperoxidase Activity in Phlorotannin Incorporation

The polymerization of phloroglucinol units to form the diverse array of phlorotannins, including the ether-linked this compound, is catalyzed by a specific class of enzymes known as vanadium-dependent haloperoxidases (V-HPOs) . mdpi.comnih.govplos.org These enzymes are found in brown algae and play a crucial role in the oxidative coupling and cross-linking of phloroglucinol monomers. nih.govspbu.ru

Advanced Extraction and Purification Methodologies for Diphlorethol

Conventional Extraction Techniques and Process Optimization

Conventional solid-liquid extraction (SLE) remains a foundational method for obtaining phlorotannins like Diphlorethol from brown seaweeds. The efficiency of this technique is highly dependent on the careful optimization of extraction parameters, particularly the choice of solvent and the physical conditions of the process.

Solid-liquid extraction is a common technique for isolating phlorotannins from brown algae. However, the efficiency of conventional methods can be limited because phlorotannins are often bound to the algal cell wall polysaccharides, which hinders their release. researchgate.net The selection of appropriate parameters is crucial to maximize the yield.

Key parameters influencing the efficiency of SLE include the type of solvent, temperature, extraction time, and the solid-to-liquid ratio. nih.gov Research on the brown alga Sargassum polycystum involved homogenizing the seaweed powder with a solvent for 5 minutes at 4°C, followed by centrifugation. The process was repeated twice to maximize the recovery of phenolic compounds. nih.gov This highlights that even within conventional methods, procedural details like repeated extractions can significantly impact the final yield.

The choice of solvent is arguably the most critical factor in the extraction of this compound. Phlorotannins are polyphenolic compounds, and their solubility is dictated by the polarity of the solvent used. nih.gov Organic solvents, particularly aqueous mixtures of ethanol (B145695), methanol, and acetone, are frequently employed. nih.gov

A study on Sargassum polycystum demonstrated that aqueous organic mixtures yielded better extraction results for free phenolics than pure solvents. nih.gov Specifically for this compound/Difucol (B13421466), 70% ethanol was found to be the most effective solvent, yielding significantly higher amounts compared to other solvent systems. The yield from 70% ethanol was 1.69 times higher than that from 50% ethanol and 12.62 times higher than that from 50% methanol. nih.gov Acetone solutions were found to be the least effective for extracting this specific compound. nih.gov

| Solvent System | Relative Extraction Efficiency (Fold increase compared to 50% Methanol) |

|---|---|

| 70% Ethanol | 12.62 |

| 50% Ethanol | 7.47 |

| 70% Acetone | 4.73 |

| 50% Acetone | 2.44 |

| 50% Methanol | 1.00 |

Green and Innovative Extraction Approaches

In response to the demand for more environmentally friendly and efficient processes, several innovative extraction techniques have been developed. These "green" methods often result in reduced solvent consumption, shorter extraction times, and improved yields compared to conventional techniques. mdpi.com

Ultrasonic-assisted extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the cell walls of the biomass generates mechanical stress, disrupting the cell structure and enhancing the penetration of the solvent, thereby improving mass transfer. mdpi.complos.org This technique is noted for its efficiency, reduced energy use, and shorter processing times. mdpi.com

The effectiveness of UAE is influenced by parameters such as temperature, ultrasonic power and frequency, extraction duration, and solvent choice. plos.orgnih.gov For the extraction of phlorotannins from 11 species of brown seaweed, optimized UAE conditions were identified as using 50% ethanol as a solvent at a frequency of 35 kHz for 30 minutes. mdpi.com These optimized conditions led to a 1.5 to 2.2-fold improvement in extraction yield compared to conventional solvent extraction. mdpi.com

| Parameter | Optimal Condition |

|---|---|

| Solvent | 50% Ethanol |

| Frequency | 35 kHz |

| Time | 30 minutes |

Microwave-assisted extraction (MAE) employs microwave energy to heat the solvent and the sample matrix directly. This rapid, localized heating increases pressure inside the plant cells, leading to cell wall rupture and the release of target compounds into the solvent. nih.gov MAE offers significant advantages, including reduced extraction time and solvent volume. nih.govmdpi.com

Key parameters for MAE include microwave power, temperature, extraction time, and solvent composition. mdpi.com An optimization study for extracting phlorotannins from Fucus vesiculosus using a hydroethanolic mixture identified the optimal conditions. nih.gov These findings suggest that MAE can achieve comparable phlorotannin recovery to conventional methods but in a fraction of the time. nih.gov

| Parameter | Optimal Condition |

|---|---|

| Solvent | 57% (v/v) Ethanol |

| Temperature | 75 °C |

| Time | 5 minutes |

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a high-efficiency method that uses solvents at elevated temperatures (50 to 200 °C) and pressures (1000 to 3000 PSI). nih.gov The high temperature decreases solvent viscosity and enhances its penetration into the sample matrix, while the high pressure keeps the solvent in a liquid state above its boiling point, accelerating the extraction kinetics. nih.govmdpi.com A key advantage of ASE is that the degradation of thermally sensitive compounds like phenolics is minimized due to the absence of light and air during the process. nih.gov

ASE has been successfully applied to extract phlorotannins from various brown algae. For instance, the extraction of phlorotannins from Sargassum muticum was optimized using 95% ethanol at a temperature of 160°C for 20 minutes under 1500 psi of pressure. nih.govmdpi.com

| Parameter | Condition |

|---|---|

| Solvent | 95% Ethanol |

| Temperature | 160 °C |

| Time | 20 minutes |

| Pressure | 1500 psi |

Supercritical Fluid Extraction (SFE) Applications

Supercritical Fluid Extraction (SFE) has emerged as a green and efficient alternative to conventional solvent extraction methods for isolating phenolic compounds like this compound from natural sources, particularly marine algae. nih.govnih.gov This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov Supercritical CO2 is favored due to its non-flammable nature, low cost, and "green" profile; it is also classified as a Generally Recognized as Safe (GRAS) solvent. nih.gov The properties of supercritical CO2, such as low viscosity and density combined with high diffusivity, allow for effective penetration into the plant matrix and efficient dissolution of target compounds. nih.gov

The primary advantage of SFE is the ability to manipulate the solvent power of the supercritical fluid by altering temperature and pressure, which in turn influences the solubility of the desired compounds and enhances extraction efficiency. nih.gov For the extraction of polar phenolic compounds like this compound, the low polarity of pure supercritical CO2 presents a limitation. To overcome this, the polarity of the system is often increased by adding a small amount of a polar co-solvent, such as ethanol. mdpi.com This modification enhances the extraction efficiency for phlorotannins. The temperature and pressure ranges studied for the SFE of phenolic compounds from plant materials, including algae, typically fall between 30–60 °C and 8–50 MPa, respectively. mdpi.com

The SFE process can be performed in different modes. A static phase may be employed first, where the extraction vessel is filled with supercritical CO2 and held for a period to ensure thorough contact between the solvent and the sample matrix. uog.edu This is often followed by a dynamic phase, where fresh supercritical fluid continuously flows through the sample to transport the extracted compounds. This combination allows for effective displacement and recovery of the target analytes.

| Parameter | Typical Range/Value | Purpose/Effect | Source |

|---|---|---|---|

| Supercritical Fluid | Carbon Dioxide (CO₂) | Primary solvent; non-toxic, non-flammable, "green" status. | nih.gov |

| Temperature | 30 °C to 60 °C | Affects solvent density and vapor pressure of solutes. | mdpi.com |

| Pressure | 8 MPa to 50 MPa | Primarily controls solvent density and solvating power. | mdpi.com |

| Co-solvent | Ethanol | Increases the polarity of the supercritical fluid to enhance the extraction of polar compounds like this compound. | mdpi.com |

| Extraction Mode | Static followed by Dynamic | Maximizes solute dissolution (static) and then efficiently removes the extract (dynamic). | uog.edu |

Biological Enzyme-Assisted Extraction Techniques

Enzyme-Assisted Extraction (EAE) is a modern and eco-friendly technique used to improve the recovery of bioactive compounds, including this compound, from brown algae. mdpi.comnih.gov This method leverages the specificity of enzymes to break down the complex cell wall structures of algae, thereby facilitating the release of intracellular contents. nih.gov The cell walls of brown seaweeds are composed of macromolecules like cellulose, alginate, and fucoidan, which can hinder the extraction of phlorotannins. EAE offers a targeted approach to dismantle these barriers under mild temperature and pressure conditions, which helps prevent the degradation of thermolabile compounds. nih.gov

Various enzymes, primarily carbohydrases and proteases, are employed in this process. mdpi.com These can be used individually or in combination to achieve a synergistic effect. mdpi.comnih.gov For instance, cellulases target and hydrolyze cellulose, a key structural component of the cell wall. sciencepublishinggroup.com Other enzymes like Alcalase (a protease) and Pectinex have also proven effective in enhancing the simultaneous extraction of polysaccharides and phenolic compounds from brown seaweed. nih.gov Studies have demonstrated that EAE can lead to significantly higher yields of phenolics compared to extractions using water alone. nih.govsciencepublishinggroup.com For example, research on Sargassum dupplicatum identified that pre-treatment with a 7.5% cellulase (B1617823) solution for 3 hours resulted in the most efficient subsequent extraction of antioxidant phlorotannins. sciencepublishinggroup.com

The application of EAE aligns with the principles of green chemistry by avoiding the use of harsh organic solvents and reducing energy consumption. nih.gov This technique not only improves extraction yield but also helps maintain the bioactivity of the extracted compounds, making it a valuable method for obtaining high-quality this compound-rich extracts. nih.gov

| Enzyme Type | Specific Enzyme Example | Target Substrate in Algae | Outcome | Source |

|---|---|---|---|---|

| Carbohydrase | Cellulase | Cellulose in the cell wall | Degrades cell wall structure to release intracellular phenolics. | sciencepublishinggroup.com |

| Carbohydrase | Termamyl | Starch and other polysaccharides | Breaks down complex carbohydrates. | sciencepublishinggroup.com |

| Carbohydrase/Pectinase | Pectinex, Viscozyme | Pectin and other hemicelluloses | Aids in the comprehensive breakdown of the cell wall matrix. | nih.govsciencepublishinggroup.com |

| Protease | Alcalase | Proteins within the cell wall and matrix | Enhances the release of compounds by degrading protein components. | nih.gov |

Utilization of Natural Deep Eutectic Solvents (NADES)

Natural Deep Eutectic Solvents (NADES) represent an innovative class of green solvents with significant potential for the extraction of bioactive compounds like this compound. mdpi.commdpi.com These solvents are composed of natural, non-toxic primary metabolites such as sugars, amino acids, organic acids, and choline (B1196258) chloride. universiteitleiden.nlresearchgate.net NADES are formed by mixing a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) in a specific molar ratio, creating strong hydrogen bonds between the components. nih.gov This interaction results in a eutectic mixture with a melting point significantly lower than that of its individual components, often remaining liquid at room temperature. nih.gov

The advantages of NADES include their low cost, simple preparation, biodegradability, and negligible toxicity, making them a sustainable alternative to conventional volatile organic solvents. mdpi.comuniversiteitleiden.nl They possess a high solubilization power for a wide range of compounds, from polar to nonpolar, which can be attributed to their unique physicochemical properties. universiteitleiden.nlresearchgate.net The high viscosity of NADES can sometimes hinder extraction efficiency, but this can be mitigated by adding water or increasing the extraction temperature. nih.gov The water content in NADES has been identified as a critical factor influencing the extraction yield of phenolic compounds. mdpi.comuniversiteitleiden.nlresearchgate.net

For extracting compounds from brown algae like Fucus vesiculosus, NADES have been successfully used to simultaneously recover both hydrophilic (e.g., phlorotannins) and lipophilic compounds. mdpi.com The composition of the NADES can be tailored to optimize the extraction of specific target molecules. This tunability, combined with their environmentally friendly profile, positions NADES as a promising technology for the efficient and sustainable extraction of this compound. mdpi.commdpi.com

Chromatographic and Non-Chromatographic Purification Strategies

Following initial extraction, crude extracts containing this compound require further purification to isolate the compound from the complex mixture of other metabolites. This is typically achieved through a multi-step process involving both non-chromatographic and chromatographic techniques that separate compounds based on their physicochemical properties such as polarity, size, and solubility.

Liquid-Liquid Extraction (LLE) for Fractional Enrichment

Liquid-Liquid Extraction (LLE), also known as solvent partitioning, is a fundamental and widely used technique for the initial fractionation and enrichment of target compounds from a crude extract. researchgate.net The principle of LLE is based on the differential solubility of compounds in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net In the context of this compound purification, an aqueous solution of the initial extract is mixed with an organic solvent of different polarity, such as ethyl acetate (B1210297). nih.gov

Phlorotannins, including this compound, are moderately polar and will preferentially partition into the organic phase (e.g., ethyl acetate), while more polar impurities like salts and sugars remain in the aqueous phase. nih.gov This process effectively enriches the organic fraction with phenolic compounds. The efficiency of the extraction depends on factors like the choice of solvent, the pH of the aqueous phase, and the sample-to-solvent ratio. researchgate.net LLE is often performed sequentially with solvents of increasing polarity to generate multiple fractions with varying chemical profiles, allowing for a coarse separation that simplifies subsequent purification steps. nih.gov

Solid-Phase Extraction (SPE) for Selective Separation

Solid-Phase Extraction (SPE) is a versatile technique used for sample cleanup, concentration, and selective fractionation of compounds from a liquid matrix. nih.govresearchgate.net The method involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). Target analytes are either retained on the sorbent while impurities pass through, or vice-versa. mdpi.com The retained compounds can then be eluted with an appropriate solvent.

For the purification of phlorotannins like this compound, reversed-phase SPE cartridges are commonly used. mdpi.com In this mode, the nonpolar stationary phase retains the moderately polar phlorotannins from an aqueous or low-polarity solvent load, while highly polar impurities are washed away. A stronger, less polar solvent is then used to elute the enriched phlorotannin fraction. Another common stationary phase used for phlorotannin separation is Sephadex LH-20, which separates compounds based on a combination of molecular size and polarity. mdpi.com Phenolic compounds can be effectively enriched from crude extracts using this resin, with elution typically carried out using solvents like acetone. mdpi.com SPE serves as an efficient intermediate step between initial LLE and high-resolution chromatographic methods. nih.gov

Flash Chromatography (FC) for Compound Isolation

Flash Chromatography (FC) is a rapid form of preparative column chromatography that utilizes positive air pressure to drive the mobile phase through the stationary phase (commonly silica (B1680970) gel). ijcrt.org This technique is significantly faster than traditional gravity-fed column chromatography and is widely used for the purification and isolation of specific compounds from enriched fractions. ijcrt.org

In the purification of this compound, a fraction obtained from LLE or SPE is loaded onto a flash chromatography column. A solvent system (mobile phase) is selected to effectively separate the target compound from other closely related phlorotannins and impurities based on their differential adsorption to the stationary phase. researchgate.net As the solvent is pushed through the column, the separated compounds elute at different times and are collected in sequential fractions. The composition of these fractions is monitored, often by Thin Layer Chromatography (TLC), to identify those containing the pure compound. ijcrt.org Flash chromatography has been successfully applied to isolate various phlorotannins, including fucophlorethols, from brown algae extracts, demonstrating its efficacy in obtaining pure this compound. researchgate.net

| Technique | Principle of Separation | Typical Role in Workflow | Common Materials Used | Source |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquid phases. | Initial clean-up and fractional enrichment of crude extract. | Solvents: Water, Ethyl Acetate, Hexane, Chloroform. | researchgate.netnih.gov |

| Solid-Phase Extraction (SPE) | Selective adsorption of analytes onto a solid stationary phase. | Sample clean-up, concentration, and fractionation prior to chromatography. | Stationary Phases: Reversed-phase silica (C18), Sephadex LH-20. | nih.govmdpi.com |

| Flash Chromatography (FC) | Adsorption chromatography under positive pressure for rapid separation. | Final isolation of the pure target compound from an enriched fraction. | Stationary Phase: Silica gel (230-400 mesh). Mobile Phase: Solvent mixtures (e.g., Hexane/Ethyl Acetate). | ijcrt.orgresearchgate.net |

Analytical Characterization and Structural Elucidation of Diphlorethol

Spectroscopic Techniques for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural determination of phlorotannins like diphlorethol, providing detailed information about the carbon skeleton and the placement of protons and hydroxyl groups. mdpi.comresearchgate.net

The structural elucidation of this compound and its derivatives is heavily reliant on 1D (¹H and ¹³C) and 2D NMR experiments. mdpi.comscispace.com In 1974, the structures of bifuhalol and this compound were first elucidated from the brown alga Cystoseira tamariscifolia using ¹H NMR. csic.es

¹H NMR spectra provide information on the aromatic protons, while ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments help identify all carbon signals, including quaternary carbons characteristic of the phloroglucinol (B13840) rings. scispace.com For instance, the analysis of a related compound, fucothis compound G, which contains a this compound unit, showed characteristic aromatic proton and carbon peaks, confirming its nature as a phloroglucinol oligomer. scispace.com

2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between the phloroglucinol units. These experiments reveal long-range correlations between protons and carbons, which are instrumental in identifying the specific ether linkage (C-O-C) that defines this compound, distinguishing it from its phenyl-linked isomer, difucol (B13421466). mdpi.comscispace.comifremer.fr While specific NMR data for pure this compound is sparsely published due to isolation challenges, analysis of derivatives and related larger oligomers provides the foundational data for its identification within complex mixtures. scispace.comoup.com

Table 1: Representative NMR Data for Phlorotannin Dimers Note: Data is illustrative and based on analyses of related phlorotannin structures, as isolating pure this compound for dedicated NMR analysis is challenging.

| Technique | Observed Signals/Correlations | Structural Interpretation |

|---|---|---|

| ¹H NMR | Aromatic proton signals in the range of ~5.8-6.2 ppm | Indicates protons on the phloroglucinol rings. |

| ¹³C NMR | Signals for oxygenated aromatic carbons (~150-160 ppm), non-oxygenated aromatic carbons (~95-105 ppm) | Confirms the phloroglucinol carbon skeleton. |

| 2D HMBC | Correlations between protons on one ring and carbons on the adjacent ring via the ether oxygen | Definitively establishes the C-O-C ether linkage between the two phloroglucinol units. |

Mass Spectrometry-Based Characterization and Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is a powerful tool for the rapid profiling and tentative identification of this compound in complex seaweed extracts. uminho.ptmdpi.com

Modern analytical platforms like Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS/MS) are frequently used for the characterization of phlorotannins. mdpi.commdpi.comifremer.fr These techniques offer high resolution and mass accuracy, which is critical for assigning molecular formulas. ifremer.fruib.no

In LC-MS analysis, this compound is often detected alongside its isomer, difucol. cambridge.org Both compounds have the same molecular formula (C₁₂H₁₀O₆) and a molar mass of 250.20 g/mol . wikipedia.orgnih.gov When analyzed using electrospray ionization (ESI) in negative ion mode, they typically produce a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 249. cambridge.org Studies on various brown algae, including Padina pavonica and Ascophyllum nodosum, have reported the detection of a peak at m/z 249, which is tentatively identified as this compound/difucol. mdpi.comifremer.frcambridge.org The separation of these isomers is challenging and relies on the chromatographic conditions, but their presence can be confirmed through subsequent fragmentation analysis. cambridge.org

Tandem mass spectrometry (MS/MS) is indispensable for distinguishing between phlorotannin isomers and confirming their structural features. uminho.pt The process involves isolating the precursor ion (e.g., m/z 249 for this compound) and subjecting it to collision-induced dissociation (CID) to generate a unique fragmentation pattern. wikipedia.org

The fragmentation of phlorethols (ether-linked) like this compound is distinct from that of fucols (phenyl-linked). A characteristic fragmentation pattern for phlorethols involves the loss of water (H₂O, 18 amu). cambridge.orgmdpi.com More definitive fragmentation occurs at the ether linkages. mdpi.com The analysis of fragmentation patterns helps identify losses corresponding to phloroglucinol units (126 amu) or other characteristic cleavages that provide clues about the molecule's core structure. mdpi.commdpi.com For example, MS² fragmentation of larger phlorotannins containing ether bonds shows neutral losses that can be assigned to the cleavage of a specific number of phloroglucinol (PG) groups. mdpi.com This detailed analysis of fragment ions allows researchers to confirm the presence of the two phloroglucinol units and the ether bond that characterizes this compound. mdpi.comresearchgate.net

Table 2: Typical Mass Spectrometry Data for this compound Identification

| Analysis Step | Observed Ion (m/z) | Interpretation |

|---|---|---|

| Full Scan MS (Negative ESI) | [M-H]⁻ at 249 | Deprotonated molecular ion of a phlorotannin dimer (C₁₂H₁₀O₆), corresponding to this compound or its isomers. cambridge.org |

| MS/MS Fragmentation | Loss of 18 amu (H₂O) | Characteristic neutral loss for phlorotannins, indicating the presence of multiple hydroxyl groups. cambridge.orgmdpi.com |

| MS/MS Fragmentation | Fragments from cleavage at the ether bond | Provides evidence for the phlorethol-type structure, distinguishing it from phenyl-linked isomers. mdpi.com |

| MS/MS Fragmentation | Loss of 126 amu (Phloroglucinol) | Indicates the loss of a phloroglucinol monomer unit, confirming the oligomeric nature. mdpi.com |

Challenges in Structural Identification of Phlorotannin Oligomers

The structural identification of phlorotannin oligomers, including this compound, is fraught with significant challenges. uminho.ptmdpi.com These complexities are a major reason why many studies report the presence of phlorotannins as total content or as tentatively identified groups rather than as individually quantified compounds. uminho.pt

Key challenges include:

Lack of Commercial Standards : Pure analytical standards for most phlorotannins are not commercially available. uminho.ptmdpi.comcambridge.org This absence hinders accurate quantification and makes definitive identification reliant on complex isolation and de novo elucidation, often using phloroglucinol as an external standard for quantification, which is an approximation. cambridge.org

Structural Complexity and Isomerism : Phlorotannins exhibit immense structural diversity. uminho.ptmdpi.com Oligomers can vary in their degree of polymerization, the type of linkage (ether or phenyl), and the position of these linkages, leading to a vast number of potential isomers for a given molecular weight. uminho.ptnih.gov For example, this compound (ether-linked) and difucol (phenyl-linked) are isomers that can be difficult to separate and distinguish without careful fragmentation analysis. cambridge.org

Purification Difficulties : The high polarity and similar chemical properties of different phlorotannin oligomers make their separation and purification from crude seaweed extracts extremely difficult. nih.gov This often results in the analysis of complex mixtures, where signals from different compounds can overlap, complicating spectral interpretation. nih.gov

These challenges necessitate the use of a combination of advanced chromatographic and spectroscopic techniques, and even then, the complete structural elucidation of larger, more complex phlorotannins remains a formidable task in analytical chemistry. uminho.ptmdpi.commdpi.com

Mechanistic Investigations of Biological Activities of Diphlorethol

Antioxidant Mechanisms and Cellular Protection

The antioxidant properties of diphlorethol and its derivatives are attributed to a multifactorial mechanism that involves direct neutralization of harmful reactive oxygen species (ROS) and the modulation of the body's innate antioxidant defense systems. These actions collectively contribute to the protection of cells from oxidative damage, a key factor in the pathogenesis of numerous chronic diseases.

Direct Reactive Oxygen Species (ROS) Scavenging

This compound and its related compounds have demonstrated the capacity to directly scavenge free radicals. This activity is fundamental to their antioxidant effect, as it involves the donation of a hydrogen atom or an electron to a highly reactive species, thereby neutralizing its damaging potential.

A notable example is fucothis compound G, a tetrameric phlorotannin derivative of this compound. Research has shown that fucothis compound G is a potent radical scavenger. nih.gov In studies involving human keratinocytes, this compound was effective in mitigating the damage caused by UVB radiation by scavenging ROS and absorbing UVB light. nih.gov This direct scavenging action helps to prevent cellular damage, including DNA fragmentation and the initiation of apoptosis, by reducing the burden of oxidative stress on the cells. nih.gov

The structural characteristics of phlorotannins, including this compound, such as the presence of multiple phenolic hydroxyl groups, are believed to be central to their ROS scavenging capabilities. These groups can readily donate hydrogen atoms to neutralize free radicals, thereby interrupting the chain reactions of oxidation that can damage cellular components like lipids, proteins, and nucleic acids. nih.gov

Modulation of Endogenous Antioxidant Enzyme Activities

While direct ROS scavenging is a crucial first line of defense, the ability to enhance the body's own antioxidant machinery represents a more sustained protective mechanism. Phlorotannins, as a class, have been observed to influence the activity of key endogenous antioxidant enzymes. For instance, phlorotannin extracts have been noted to significantly boost the activity of catalase. However, specific mechanistic studies detailing the direct modulatory effect of this compound on endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase are not extensively documented in the currently available scientific literature.

Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The activation of the Nrf2 signaling pathway is a key mechanism by which cells defend against oxidative stress. While direct studies on this compound's role in this pathway are limited, research on closely related phlorotannins provides insight into this potential mechanism.

For example, triphlorethol-A, another phlorotannin, has been shown to induce the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, at both the mRNA and protein levels. nih.gov This induction was found to be mediated through the activation of the Nrf2 pathway. Triphlorethol-A was observed to increase the nuclear translocation of Nrf2, enhance its binding to the antioxidant response element (ARE) in the promoter region of target genes, and boost its transcriptional activity. nih.gov This suggests that phlorotannins can augment the cellular antioxidant defense capacity by upregulating the Nrf2-ARE signaling pathway, thereby protecting cells from oxidative damage. nih.gov The activation of this pathway by this compound itself remains an area for further investigation.

Anti-inflammatory Signaling Pathway Modulation

Chronic inflammation is a significant contributor to a variety of diseases. This compound derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways that are involved in the inflammatory response.

Inhibition of Nuclear Factor-κB (NF-κB) Pathway Activation

The Nuclear Factor-κB (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. The inhibition of this pathway is a major target for anti-inflammatory therapies.

Diphlorethohydroxycarmalol (B8271611) (DPHC), a derivative of this compound, has been demonstrated to significantly suppress osteoclast differentiation by downregulating the NF-κB signaling pathway. nih.gov Mechanistic studies have revealed that DPHC specifically inhibits the phosphorylation of both IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm, and the p65 subunit of NF-κB. nih.gov By preventing the phosphorylation and subsequent degradation of IκB, DPHC effectively blocks the nuclear translocation and activation of NF-κB, thereby downregulating the expression of its target genes. nih.gov This inhibitory action on the NF-κB pathway underscores the anti-inflammatory potential of this compound-related compounds.

Another related compound, octaphlorethol A, has also been shown to exert anti-inflammatory effects by attenuating the NF-κB pathway in CpG-stimulated macrophages and dendritic cells. mdpi.com

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial signaling cascades that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis.

The regulatory effects of this compound derivatives on MAPK pathways appear to be complex and context-dependent. In the case of diphlorethohydroxycarmalol (DPHC), while it effectively inhibits the NF-κB pathway, it has been observed to increase the phosphorylation of p38, ERK, and JNK. nih.gov The precise molecular mechanisms underlying this observation are not yet fully understood. nih.gov

In contrast, octaphlorethol A has been found to inhibit the CpG-induced inflammatory response by attenuating both the MAPK and NF-κB pathways. mdpi.com This suggests that different phlorotannins may have distinct effects on these signaling cascades. The dysregulation of MAPK signaling is implicated in various stages of carcinogenesis, and polyphenolic compounds are known to regulate this pathway to produce anticancer effects. ul.ie

Table of Research Findings on this compound and its Derivatives

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Fucothis compound G | Antioxidant | Direct scavenging of Reactive Oxygen Species (ROS). nih.gov |

| Diphlorethohydroxycarmalol (DPHC) | Anti-inflammatory | Inhibition of NF-κB pathway activation by preventing phosphorylation of IκB and p65. nih.gov |

| Diphlorethohydroxycarmalol (DPHC) | Pro-inflammatory (in specific context) | Increased phosphorylation of p38, ERK, and JNK MAPK pathways. nih.gov |

| Octaphlorethol A | Anti-inflammatory | Attenuation of both MAPK and NF-κB pathways. mdpi.com |

| Triphlorethol-A | Antioxidant | Induction of Heme Oxygenase-1 (HO-1) via activation of the Nrf2 signaling pathway. nih.gov |

Impact on Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6)

This compound has been identified as a phenolic compound with the potential to inhibit pro-inflammatory cytokines. researchgate.net In studies involving microglia, the primary immune cells of the central nervous system, this compound has been noted for its protective effects, which include the modulation of inflammatory pathways. researchgate.net Specifically, research points to the ability of this compound to inhibit key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netoup.com

The overproduction of these cytokines is a hallmark of chronic inflammation. TNF-α is a critical mediator of inflammatory responses, while IL-6 is involved in a wide range of inflammatory processes. The inhibition of these molecules suggests a mechanism by which this compound may exert its anti-inflammatory effects. While this compound is specifically mentioned, broader studies on related phlorotannins, such as eckol, have also demonstrated a reduction in the mRNA expression levels of TNF-α, IL-1β, and IL-6 in mouse models, further supporting the anti-inflammatory potential of this class of compounds. tandfonline.com

| Compound | Cell Line / Model | Effect on TNF-α | Effect on IL-1β | Effect on IL-6 |

|---|---|---|---|---|

| Eckol | Mouse model of anaphylaxis | Reduced mRNA expression | Reduced mRNA expression | Reduced mRNA expression |

| Fucofuroeckol A | LPS-stimulated RAW 264.7 macrophages | Reduced production | Data not specified | Reduced production |

Modulation of Nitric Oxide Production and Inducible Nitric Oxide Synthase (iNOS)

During an inflammatory response, immune cells like macrophages can be stimulated to produce large amounts of nitric oxide (NO) through the action of the enzyme inducible nitric oxide synthase (iNOS). analis.com.my While NO is a crucial signaling molecule, its overproduction can contribute to tissue damage and chronic inflammation. analis.com.my

Scientific investigations into the phlorotannin class of compounds, to which this compound belongs, have shown significant inhibitory effects on NO production. For instance, fucofuroeckol A, another phlorotannin isolated from brown algae, was found to reduce the lipopolysaccharide (LPS)-induced overproduction of NO in RAW 264.7 macrophage cells. This effect was directly linked to the suppression of iNOS protein and mRNA expression. This suggests that a key anti-inflammatory mechanism of phlorotannins is the downregulation of the iNOS pathway. Although direct studies on this compound's effect on iNOS are not detailed in the available research, the activity of closely related compounds provides a strong indication of its likely mechanism.

Effects on Cyclooxygenase-2 (COX-2) Expression and Prostaglandin (B15479496) Production

Cyclooxygenase-2 (COX-2) is an enzyme that is typically absent in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov The inhibition of the COX-2 pathway is a major target for anti-inflammatory therapies.

Research into phlorotannins has demonstrated their potential to inhibit this pathway. Studies have confirmed that certain phlorotannins are potent inhibitors of cyclooxygenase and lipoxygenase, which are linked to the suppression of prostaglandin synthesis. researchgate.net For example, fucofuroeckol A has been shown to decrease the production of prostaglandin E2 (PGE2) and reduce the expression of COX-2 at both the mRNA and protein levels in LPS-stimulated macrophage cells. This inhibitory action on the COX-2 pathway highlights another significant mechanism through which compounds like this compound may exert their anti-inflammatory effects. researchgate.net

Anticancer Mechanisms at the Cellular Level

Induction of Apoptosis in Neoplastic Cells

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov A key strategy in cancer therapy is to identify compounds that can selectively induce apoptosis in tumor cells. mdpi.com While direct studies detailing this compound's apoptotic activity are limited, research on its fundamental building block, phloroglucinol (B13840), provides significant insights.

Phloroglucinol has been shown to induce apoptosis in HT-29 human colon cancer cells. nih.gov The mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events observed include the dissipation of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the activation of executioner caspases, such as caspase-3 and caspase-8. nih.gov Furthermore, phloroglucinol treatment alters the balance of Bcl-2 family proteins, which are critical regulators of apoptosis. nih.gov These findings suggest that this compound, as a polymer of phloroglucinol, may share this capacity to trigger apoptotic signaling cascades in cancer cells. nih.gov

| Apoptotic Event | Observation |

|---|---|

| Mitochondrial Membrane Potential | Dissipation observed |

| Cytochrome c | Release into cytosol |

| Caspase Activation | Activation of caspase-3 and caspase-8 |

| Bcl-2 Family Proteins | Alteration of expression |

Inhibition of Cellular Proliferation

Uncontrolled cellular proliferation is a defining characteristic of cancer. mdpi.com Many natural polyphenols have been investigated for their ability to halt the growth of cancer cells. nih.gov Phlorotannins, as a group, have demonstrated significant anti-proliferative properties against a variety of tumor cell lines. mdpi.com

Extracts rich in phlorotannins have been shown to reduce the proliferation of colon cancer cells, such as Caco-2 and HT-29, in a dose-dependent manner. mdpi.com This anti-proliferative activity is a well-documented attribute of various phlorotannins, including dieckol (B191000) and phlorofucofuroeckol. researchgate.net Although specific data on this compound is sparse, the consistent findings across the phlorotannin class suggest it likely contributes to the inhibition of cancer cell growth. The mechanism often involves interfering with signaling pathways that are essential for cell growth and division. nih.gov

Modulation of Cell Cycle Progression

The cell cycle is a tightly regulated series of events that leads to cell division. In cancer, this regulation is lost, leading to unchecked proliferation. koreamed.org Natural compounds that can impose a halt on the cell cycle, known as cell cycle arrest, are of great interest in cancer research. researchgate.net

Studies on phlorotannin-rich extracts have revealed their ability to interfere with cancer cell cycle progression. For example, certain fractions from the brown alga Fucus vesiculosus were found to induce cell cycle arrest in gastric (MKN-28) and colon (Caco-2) cancer cells. mdpi.com The arrest was observed at different phases of the cell cycle, such as the S phase or G2/M phase, depending on the specific fraction and cell line. mdpi.com This modulation of the cell cycle prevents cancer cells from dividing and can ultimately lead to cell death. While the precise effects of pure this compound on cell cycle progression have yet to be fully elucidated, the activity of related extracts indicates a probable role in this anticancer mechanism. mdpi.com

Alterations in Gene Expression Related to Apoptosis (e.g., Caspases)

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. This process is tightly regulated by a variety of genes, most notably the caspase family of proteases. While research into the specific effects of this compound on the gene expression of apoptotic regulators is an emerging field, the broader class of polyphenols, to which this compound belongs, has been shown to influence these pathways.

Many polyphenolic compounds induce apoptosis in cancer cells by modulating the expression of key genes. This often involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, studies on other polyphenols have demonstrated an increase in the expression and activity of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3 and caspase-7. researchgate.netphcogj.com The activation of these caspases leads to a cascade of events that dismantle the cell in a controlled manner. nih.govmdpi.com

Furthermore, polyphenols can influence the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. This can involve increasing the expression of pro-apoptotic members like Bax and Bak, while decreasing the expression of anti-apoptotic members like Bcl-2 and Bcl-xL. nih.gov While direct studies detailing this compound's specific impact on the gene expression of caspases and Bcl-2 family proteins are not extensively documented, its polyphenolic structure suggests a potential for similar mechanisms of action.

Impact on Metastasis-Associated Processes

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a complex process involving the degradation of the extracellular matrix (ECM). Key enzymes involved in this process are matrix metalloproteinases (MMPs), which are capable of breaking down components of the ECM. The activity of MMPs is regulated by their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). nih.govfrontiersin.orgresearchgate.net An imbalance between MMPs and TIMPs can facilitate cancer cell invasion and metastasis. nih.govnih.gov

Natural compounds, particularly polyphenols, have been investigated for their potential to modulate the activity of these enzymes. Some polyphenols have been shown to inhibit the expression and activity of various MMPs, including MMP-2 and MMP-9, which are crucial for the degradation of type IV collagen, a major component of the basement membrane. nih.gov By inhibiting these enzymes, such compounds can potentially hinder the ability of cancer cells to invade surrounding tissues and blood vessels.

Currently, specific research detailing the direct impact of this compound on the expression and activity of metastasis-associated proteins like MMPs and TIMPs is limited. However, given the established role of other phlorotannins and polyphenols in modulating these pathways, it represents a significant area for future investigation into the therapeutic potential of this compound.

Enzyme Inhibition Studies

This compound has been the subject of various studies to determine its inhibitory effects on several key enzymes involved in physiological and pathological processes.

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin color. saudijournals.complos.org Overactivity of this enzyme can lead to hyperpigmentation disorders. This compound, as a phenolic compound, has been identified as a tyrosinase inhibitor. researchgate.net The mechanisms by which phenolic compounds inhibit tyrosinase are multifaceted.

One primary mechanism is the chelation of copper ions within the active site of the enzyme. nih.gov Tyrosinase is a copper-containing enzyme, and the presence of these ions is essential for its catalytic activity. The hydroxyl groups present on the aromatic rings of this compound can bind to these copper ions, rendering the enzyme inactive.

Glycosidase Enzyme Inhibition (α-Amylase, α-Glucosidase)

α-Amylase and α-glucosidase are key enzymes in the digestion of carbohydrates. Inhibiting these enzymes can slow down the absorption of glucose, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. mdpi.comcore.ac.uknih.govresearchgate.net

A closely related compound, diphlorethohydroxycarmalol (DPHC), isolated from the brown alga Ishige okamurae, has demonstrated potent inhibitory effects against both α-glucosidase and α-amylase. nih.gov In one study, the IC₅₀ values for DPHC were found to be 0.16 mM for α-glucosidase and 0.53 mM for α-amylase, indicating a higher inhibitory activity than the commercial drug acarbose. nih.gov

| Compound | Enzyme | IC₅₀ (mM) | Reference |

|---|---|---|---|

| Diphlorethohydroxycarmalol (DPHC) | α-Glucosidase | 0.16 | nih.gov |

| Diphlorethohydroxycarmalol (DPHC) | α-Amylase | 0.53 | nih.gov |

Elastase Inhibition

Elastase is a protease that breaks down elastin, a key protein in the extracellular matrix that provides elasticity to tissues like the skin. nih.gove-fas.org Inhibition of elastase is a target for preventing skin aging and the loss of skin elasticity. researchgate.netresearchgate.netnih.gov

While direct studies on the elastase inhibitory activity of isolated this compound are not widely available, extracts from various brown seaweeds, which are rich sources of phlorotannins including this compound, have shown significant elastase inhibition. For example, an extract from the brown seaweed Petalonia gymnospora exhibited the highest elastase inhibitory effect among several tested seaweeds, with an IC₅₀ of 260.05 μg/mL. e-fas.org Another study on Ecklonia cava also demonstrated elastase inhibition. e-fas.org These findings suggest that phlorotannins as a class are likely responsible for this activity, though the specific contribution of this compound needs to be further elucidated.

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of inflammatory mediators such as leukotrienes. nih.gov By inhibiting LOX, it is possible to reduce inflammation. Phlorotannins from brown algae have been shown to be effective inhibitors of lipoxygenase activity. researchgate.net

Other Enzyme Targets and Binding Interactions

Beyond its well-documented inhibition of digestive enzymes like α-amylase and α-glucosidase, this compound and related phlorotannins have been investigated for their effects on other clinically relevant enzymes. One such target is tyrosinase, a key enzyme in melanin biosynthesis. researchgate.net Overactivity of tyrosinase can lead to hyperpigmentation disorders. Research has identified this compound as a competitive inhibitor of tyrosinase. researchgate.net The inhibitory kinetics, as determined by Lineweaver-Burk plots, show that this compound competes with the substrate for the active site of the enzyme. researchgate.net

Another important enzyme target is aldose reductase, which is implicated in the pathogenesis of diabetic complications. nih.govnanobioletters.commdpi.comherbapolonica.pl Under hyperglycemic conditions, aldose reductase converts glucose to sorbitol, and the accumulation of sorbitol can lead to cellular damage. nih.govmdpi.com Phlorotannins have demonstrated the ability to inhibit aldose reductase, with some exhibiting non-competitive inhibition. nih.gov

The binding interactions between phlorotannins like this compound and their enzyme targets are primarily non-covalent. These interactions are governed by a combination of hydrogen bonds and hydrophobic interactions. The numerous hydroxyl groups present in the phloroglucinol units of this compound can act as hydrogen bond donors, forming connections with amino acid residues in the enzyme's active site. The aromatic rings of the compound contribute to hydrophobic interactions, further stabilizing the enzyme-inhibitor complex. Molecular docking studies on various phenolic compounds have elucidated these binding modes, showing how they fit into the active sites of enzymes and disrupt their catalytic activity.

Antimicrobial and Antiviral Activity Profiles

This compound, as a member of the phlorotannin class, contributes to the significant antibacterial properties of brown algae extracts. These compounds have demonstrated efficacy against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. mdpi.comsmujo.id The antibacterial action of phlorotannins is attributed to their ability to disrupt bacterial cell membranes, leading to the leakage of intracellular components and ultimately cell death. mdpi.comgreenleafmc.ca

Research has shown that phlorotannin-rich extracts can inhibit the growth of clinically important pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Escherichia coli. nih.govnih.govunesp.brmdpi.com The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy, and studies on various brown algal extracts have established the potent activity of their constituent phlorotannins. While specific MIC values for pure this compound are not extensively documented in readily available literature, the data from phlorotannin extracts provide a strong indication of its potential.

| Phlorotannin Source/Extract | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Phlorotannin-enriched extract from Desmarestia aculeata | Escherichia coli | 5 µg/mL |

| Phlorotannin-enriched extract from Fucus vesiculosus | Escherichia coli | 20 µg/mL |

| Phlorotannin-enriched extract from Ectocarpus siliculosus | Escherichia coli | 25 µg/mL |

| Phlorotannin-enriched extract from Desmarestia aculeata | Staphylococcus aureus | 4-25 µg/mL (range for bacteria and yeast) |

| Phlorofucofuroeckol derivative | Propionibacterium spp. | 32 µg/mL |

The antifungal activity of phlorotannins, including compounds like this compound, has been demonstrated against various fungal pathogens. researchgate.netfudan.edu.cnmdpi.com These natural compounds show potential in combating fungal infections, some of which are becoming increasingly resistant to conventional antifungal drugs. nih.gov The mechanisms of antifungal action are thought to involve the disruption of the fungal cell membrane and interference with essential cellular processes. mdpi.com

Studies have shown that phlorotannin extracts can inhibit the growth of pathogenic yeasts such as Candida albicans, a common cause of opportunistic infections in humans. nih.govnih.gov The antifungal efficacy is often evaluated by determining the minimum inhibitory concentration (MIC).

| Phlorotannin Source/Compound | Fungal Strain | Reported Activity |

|---|---|---|

| Phlorotannins from Cystoseira nodicaulis, Crassiphycus usneoides, and Fucus spiralis | Candida albicans, Epidermophyton floccosum, and Trichophyton mentagrophytes | MIC values ranging from 3.9 to 31.3 mg/mL |

| Fucofuroeckol-A from Eisenia bicyclis | Candida albicans | MIC of 512 µg/mL |

| Dieckol from Ecklonia cava | Trichophyton rubrum | MIC of 200 µM |

| Phlorethols and fucophloretols from Laminaria digitata | Botrytis cinerea and Monilinia laxa | 100% mycelial growth inhibition |

This compound and other phlorotannins have emerged as promising antiviral agents, exhibiting activity against a variety of viruses. mdpi.comnih.gov Their mechanisms of action often target the early stages of viral infection, such as viral entry into host cells, as well as later stages like viral replication. researchgate.netnih.govresearchgate.netnih.govresearchgate.netfrontiersin.orgnih.govd-nb.info

One of the primary antiviral mechanisms of phlorotannins is the inhibition of viral attachment to host cell receptors. researchgate.net By binding to viral surface proteins, these compounds can prevent the virus from docking with and entering the host cell, effectively neutralizing the infectious particle. Furthermore, some phlorotannins have been shown to inhibit viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells, thereby limiting the spread of the infection. researchgate.netnih.gov This is a key mechanism of action against influenza viruses. nih.gov

In addition to blocking viral entry, phlorotannins can also interfere with viral replication once the virus has entered the host cell. This can occur through the inhibition of viral enzymes essential for the replication process, such as DNA polymerase. This mode of action has been suggested for their activity against viruses like Herpes Simplex Virus (HSV). nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. frontiersin.orgijair.com This system is often involved in the regulation of virulence factors, biofilm formation, and antibiotic resistance. nih.govmdpi.com this compound, as a phenolic compound, is believed to possess anti-quorum sensing capabilities, a promising strategy for combating bacterial infections without exerting selective pressure that leads to resistance. frontiersin.orgijair.comresearchgate.net

The anti-QS mechanism of phenolic compounds generally involves interference with the signaling molecules, known as autoinducers, that bacteria use to communicate. frontiersin.orgijair.com This can be achieved in several ways:

Inhibition of Autoinducer Synthesis: These compounds can block the enzymes responsible for producing the signaling molecules.

Degradation of Signaling Molecules: They can promote the breakdown of autoinducers in the environment.

Interference with Signal Reception: Phenolic compounds can bind to the bacterial receptors for autoinducers, blocking the signal from being received and preventing the coordinated response. frontiersin.orgijair.com

By disrupting quorum sensing, this compound can potentially reduce the expression of virulence factors, inhibit the formation of protective biofilms, and make bacteria more susceptible to conventional antibiotics.

Antidiabetic Mechanisms

This compound and its derivatives have shown significant potential in the management of diabetes, primarily through the inhibition of key carbohydrate-digesting enzymes. A notable example is diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae, which has demonstrated potent inhibitory effects on α-glucosidase and α-amylase. nih.govscispace.comresearchgate.net

α-Amylase is responsible for the breakdown of complex carbohydrates into smaller oligosaccharides, while α-glucosidase further breaks down these oligosaccharides into glucose, which is then absorbed into the bloodstream. nih.govjmbfs.orgsemanticscholar.orgresearchgate.netmdpi.com The inhibition of these enzymes by compounds like DPHC slows down the digestion of carbohydrates, leading to a more gradual release of glucose into the circulation. nih.govresearchgate.net This helps to alleviate postprandial hyperglycemia, the sharp increase in blood glucose levels that occurs after a meal. nih.govresearchgate.net

Studies have shown that DPHC exhibits stronger inhibitory activity against both α-glucosidase and α-amylase compared to acarbose, a commonly used antidiabetic drug. nih.govresearchgate.net This suggests that this compound and related compounds could be effective natural alternatives for the management of type 2 diabetes. The mechanism of inhibition is believed to be competitive, where the phlorotannin binds to the active site of the enzymes, preventing the substrate from binding and being hydrolyzed.

| Compound | Enzyme | IC₅₀ Value |

|---|---|---|

| Diphlorethohydroxycarmalol (DPHC) | α-Glucosidase | 0.16 mM |

| α-Amylase | 0.53 mM |

Modulation of Glucose Metabolism and Related Enzymes